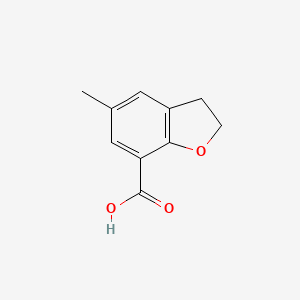

5-METHYL-2,3-DIHYDRO-1-BENZOFURAN-7-CARBOXYLIC ACID

説明

5-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a bicyclic organic compound featuring a dihydrobenzofuran core substituted with a methyl group at position 5 and a carboxylic acid moiety at position 7.

特性

IUPAC Name |

5-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-4-7-2-3-13-9(7)8(5-6)10(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBLNTQBHDORPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)C(=O)O)OCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance the efficiency of the process .

化学反応の分析

Types of Reactions: 5-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Chemistry: In chemistry, 5-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and catalysts .

Biology: The compound has shown potential in biological studies due to its structural similarity to naturally occurring benzofurans. It is used in the synthesis of bioactive molecules with potential therapeutic applications .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Benzofuran derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory properties .

Industry: Industrially, 5-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the development of polymers and resins .

作用機序

The mechanism of action of 5-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets. The compound can modulate various biological pathways, including those involved in cell signaling and metabolism. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural analogs include other dihydrobenzofurans, benzopyrans, and tetralones, which differ in substituent placement, functional groups, or ring saturation. Key comparisons are outlined below:

Substituent Position and Functional Group Variations

- 5-METHYL-2,3-DIHYDRO-1-BENZOPYRAN-4-ONE (CAS 18385-68-7) :

This benzopyran derivative replaces the furan oxygen with a pyran oxygen and introduces a ketone at position 4 instead of a carboxylic acid. The absence of a carboxylic acid reduces water solubility compared to 5-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid . - 5-METHOXY-1(3H)-ISOBENZOFURANONE (CAS 4741-62-2): This lactone derivative features a methoxy group and lacks the dihydrofuran ring’s methyl and carboxylic acid substituents.

- 5-8'-Benzofuran Dehydrodiferulic Acid: A dimeric benzofuran with methoxy and carboxyethyl substituents. Its extended conjugation and additional carboxylic acid groups increase molecular weight (C₂₄H₂₂O₈) and polarity, suggesting higher solubility in polar solvents compared to the monofunctional 5-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid .

生物活性

5-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS Number: 35700-51-7) is a compound that belongs to the benzofuran family, known for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various scientific studies and reports.

Chemical Structure and Properties

- Molecular Formula : C10H10O3

- IUPAC Name : 5-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

- CAS Number : 35700-51-7

The compound features a benzofuran core structure with a carboxylic acid functional group, which is often associated with various biological activities including anti-inflammatory, antimicrobial, and anticancer effects.

Anticancer Properties

Several studies have highlighted the potential anticancer activity of 5-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid:

- Cell Proliferation Inhibition : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown significant inhibitory effects on MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value indicating effective concentration levels for therapeutic use .

- Mechanism of Action : The compound appears to exert its anticancer effects through modulation of cell signaling pathways and induction of apoptosis in cancer cells. Specifically, it may interact with key proteins involved in cell cycle regulation and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Studies have reported that 5-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid exhibits significant antibacterial activity against various strains of bacteria, making it a candidate for further development as an antimicrobial agent .

- Mechanism : The antimicrobial action is believed to be due to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Studies and Research Findings

The biological activity of 5-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid can be attributed to its ability to modulate various molecular targets:

- Receptor Interaction : The compound binds to specific receptors involved in cellular signaling pathways, affecting processes such as apoptosis and cell proliferation.

- Enzyme Modulation : It may inhibit enzymes critical for tumor growth and survival, enhancing its anticancer efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。